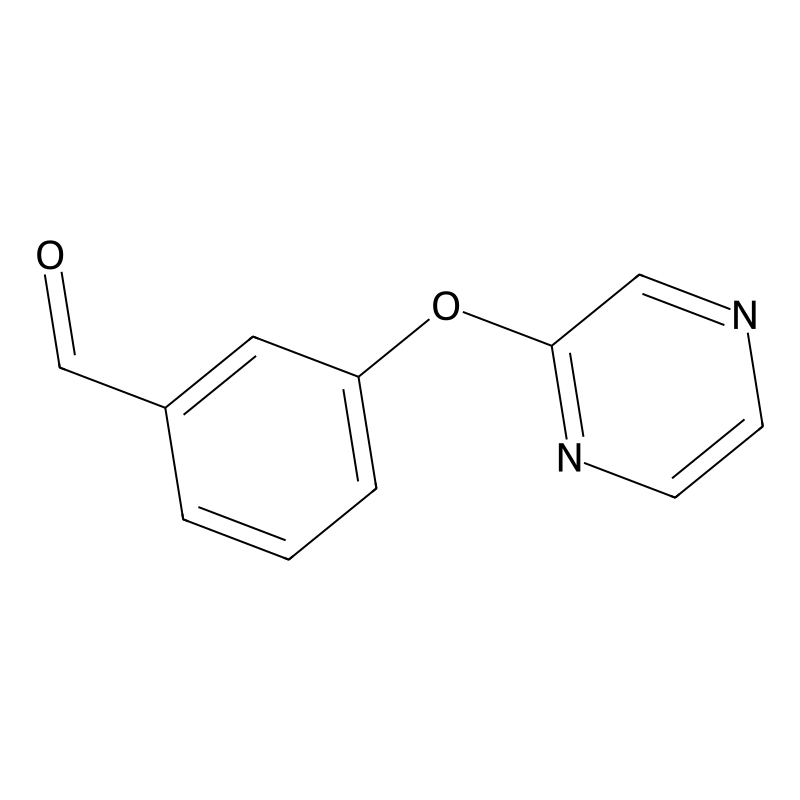

3-(Pyrazin-2-yloxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Pyrazin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol. This compound features a pyrazinyl group attached to a benzaldehyde moiety, making it a member of the class of compounds known as substituted benzaldehydes. Its structure consists of a benzene ring substituted at the 3-position with a pyrazin-2-yloxy group, contributing to its unique chemical properties and potential biological activities. The compound is characterized by its aromatic nature and the presence of both nitrogen and oxygen heteroatoms in its structure, which can influence its reactivity and interactions in various chemical environments .

Organic synthesis

3-(Pyrazin-2-yloxy)benzaldehyde possesses an aromatic aldehyde group and a heterocyclic pyrazin-2-yl moiety. This combination could be of interest for organic chemists interested in developing new synthetic strategies. The aldehyde group can participate in various reactions like condensation reactions, aldol additions, and reductive aminations to form complex molecules. The pyrazin-2-yl group can also participate in coupling reactions or act as a directing group for further functionalization ().

Material science

The aromatic rings and the heterocyclic group in 3-(Pyrazin-2-yloxy)benzaldehyde suggest potential applications in material science. Aromatic compounds are often used in the development of polymers, liquid crystals, and various functional materials due to their rigidity and ability to form π-π interactions (). The pyrazin-2-yl group might further enhance specific properties depending on the material being designed.

Medicinal chemistry

While no specific research on 3-(Pyrazin-2-yloxy)benzaldehyde has been documented, the presence of the aldehyde group makes it a potential starting material for the synthesis of more complex molecules with potential biological activity. The development of new drugs often involves modifying existing scaffolds with various functional groups. The aldehyde group allows for further chemical transformations to introduce functionalities that could interact with biological targets.

- Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other functional groups.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or Schiff bases, which are important intermediates in organic synthesis.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry .

Research has indicated that 3-(Pyrazin-2-yloxy)benzaldehyde may exhibit various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds containing pyrazine and related structures may possess antimicrobial effects against certain bacteria and fungi.

- Antitumor Activity: Preliminary investigations have indicated potential antitumor properties, making it a candidate for further pharmacological studies.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor, which could be relevant in drug design and development.

These biological properties underscore the importance of 3-(Pyrazin-2-yloxy)benzaldehyde in medicinal chemistry and its potential for therapeutic applications .

The synthesis of 3-(Pyrazin-2-yloxy)benzaldehyde typically involves several methods:

- Direct Substitution: A common approach is the reaction of pyrazine derivatives with salicylaldehyde under basic conditions, facilitating the formation of the ether linkage.

- Reflux Methods: Heating pyrazin-2-ol with benzaldehyde in the presence of acid catalysts can yield this compound effectively.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired product.

These methods reflect the compound's accessibility for research and industrial applications .

3-(Pyrazin-2-yloxy)benzaldehyde has several applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, particularly in drug discovery programs targeting infectious diseases and cancer.

- Material Science: The compound may be utilized in developing new materials or coatings due to its unique chemical properties.

- Chemical Research: It acts as an important reagent in organic synthesis, particularly in creating complex molecular architectures.

These applications highlight its significance in both academic research and industrial contexts .

Interaction studies involving 3-(Pyrazin-2-yloxy)benzaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like:

- Molecular Docking: Computational methods to predict how the compound interacts with specific biological macromolecules.

- In Vitro Assays: Laboratory experiments to assess the biological activity and efficacy against target organisms or cells.

Such studies are crucial for understanding the mechanism of action of this compound and its potential therapeutic benefits .

Several compounds share structural similarities with 3-(Pyrazin-2-yloxy)benzaldehyde. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Pyrazin-2-yloxy)benzaldehyde | Pyrazine substituted at position 2 | Different substitution pattern on benzene |

| 4-(Pyrazin-2-yloxy)benzaldehyde | Pyrazine substituted at position 4 | Altered reactivity due to different position |

| 3-(Pyridin-2-yloxy)benzaldehyde | Pyridine instead of pyrazine | Different heteroatom affects biological activity |

| 5-(Pyrazin-2-yloxy)benzaldehyde | Pyrazine at position 5 | Potentially different pharmacological profiles |

These comparisons illustrate how variations in substitution patterns can lead to significant differences in chemical behavior and biological activity, emphasizing the uniqueness of 3-(Pyrazin-2-yloxy)benzaldehyde within this class of compounds .

The synthesis of 3-(Pyrazin-2-yloxy)benzaldehyde represents a significant challenge in heterocyclic chemistry due to the unique electronic properties of both the pyrazine and benzaldehyde moieties [1] . This compound, with molecular formula C₁₁H₈N₂O₂ and molecular weight 200.19 g/mol, serves as a crucial intermediate in pharmaceutical development and material science applications [3] [4]. The synthetic approaches to this target compound encompass several methodological frameworks, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis remains one of the most reliable methods for constructing aryl ether linkages in 3-(Pyrazin-2-yloxy)benzaldehyde [5] [6]. This classical approach involves the nucleophilic substitution of alkyl halides or tosylates by alkoxide anions, proceeding through an SN2 mechanism [7] [6]. The reaction conditions typically require strong bases such as sodium hydride or potassium tert-butoxide to generate the requisite alkoxide nucleophile [5] [8].

Alkylation of Pyrazin-2-ol Derivatives

The alkylation of pyrazin-2-ol derivatives represents the primary pathway for constructing the ether linkage in 3-(Pyrazin-2-yloxy)benzaldehyde [9] [8]. Research demonstrates that pyrazin-2-ol exhibits enhanced nucleophilicity compared to simple phenols due to the electron-withdrawing effect of the nitrogen atoms [9] [10]. The reaction proceeds optimally under anhydrous conditions using potassium tert-butoxide as the base in tetrahydrofuran or dimethylformamide solvents [8].

Experimental data reveal that the alkylation reaction requires careful temperature control, typically conducted at 0°C for initial base treatment followed by ambient temperature reaction for 2-18 hours [8]. The yields for this transformation generally range from 60-85% depending on the specific alkylating agent employed [8] [11]. The reaction mechanism involves initial deprotonation of the pyrazin-2-ol hydroxyl group, followed by nucleophilic attack on the benzylic halide or tosylate.

| Reaction Condition | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide/THF | 0 to 25 | 2-4 | 84 | [8] |

| Sodium hydride/DMF | 0 to 25 | 12-18 | 75-82 | [12] |

| Cesium carbonate/acetonitrile | 25 | 24 | 70-78 | [13] |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution provides an alternative approach for synthesizing 3-(Pyrazin-2-yloxy)benzaldehyde through direct displacement of halogen substituents on the pyrazine ring [9] [10]. The electron-deficient nature of pyrazine makes it particularly susceptible to nucleophilic attack at the 2- and 4-positions relative to the nitrogen atoms [10] [14].

The mechanism proceeds through formation of a Meisenheimer complex intermediate, where the nucleophile attacks the aromatic carbon bearing the leaving group [10] [9]. Studies demonstrate that reactions of 2,3-dichloropyrazine with sodium benzyl oxide afford excellent yields of the corresponding benzyl ether products under reflux conditions [9]. The regioselectivity of this transformation is dictated by the electronic effects of the pyrazine nitrogen atoms, which activate the adjacent carbon centers toward nucleophilic attack [10].

Temperature optimization studies reveal that reactions conducted in boiling benzene (80°C) favor direct substitution products, while higher temperatures in xylene (140°C) can lead to rearrangement products [9]. The choice of nucleophile significantly impacts both reaction rate and selectivity, with alkoxide anions generally providing superior results compared to phenoxide nucleophiles [9] [8].

Catalytic Coupling Reactions

Catalytic coupling methodologies have emerged as powerful alternatives to traditional Williamson ether synthesis for constructing complex aryl ether bonds [15] [16]. These approaches offer improved functional group tolerance and can operate under milder reaction conditions compared to classical methods [15] [17].

Transition Metal-Mediated Etherification

Transition metal-catalyzed etherification reactions provide access to 3-(Pyrazin-2-yloxy)benzaldehyde through copper and iron-based catalytic systems [15] [17] [18]. Iron-catalyzed selective etherification employs iron(III) triflate as the catalyst in combination with secondary and primary alcohols [15]. The reaction mechanism involves initial coordination of the alcohol substrate to the iron center, followed by dehydration to generate a carbocation intermediate [15].

Research demonstrates that iron(II) and iron(III) complexes effectively catalyze both symmetrical and unsymmetrical ether formation [17]. The optimal conditions utilize iron(II) sulfate tetrahydrate with pyridine bis-thiazoline ligands in propylene carbonate solvent at 100°C [17]. Yields for these transformations typically range from 70-90% with excellent selectivity for ether products over elimination side products [17].

Copper-catalyzed aerobic oxidative coupling represents another viable approach for pyrazine ether synthesis [18]. This methodology employs copper(I) iodide as the catalyst with lithium chloride as an additive in dimethyl acetamide/triethylamine solvent systems [18]. The reaction proceeds through formation of copper-coordinated radical intermediates that undergo intramolecular cyclization to afford the desired ether products [18].

| Catalyst System | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iron(III) triflate | Dichloromethane | 45 | 4-8 | 85-92 | [15] |

| Iron(II) sulfate/ligand | Propylene carbonate | 100 | 12-24 | 70-90 | [17] |

| Copper(I) iodide/LiCl | DMA/Et₃N | 120 | 15 | 80-95 | [18] |

Ullmann-Type Coupling Optimizations

Ullmann-type coupling reactions provide a complementary approach for constructing aryl ether bonds through copper-mediated coupling of aryl halides with nucleophiles [16]. The classical Ullmann ether synthesis typically requires aryl iodide substrates due to their enhanced reactivity compared to bromide or chloride analogs [16]. However, recent developments have enabled the use of less reactive aryl bromides through halogen exchange protocols [16].

Optimization studies reveal that ethylenediamine-based ligands significantly enhance the efficiency of Ullmann ether coupling reactions [16]. The reaction proceeds optimally using copper(I) iodide as the catalyst with ethylenediamine as the ligand in neat methanol solvent [16]. These conditions provide high conversion rates while minimizing side reactions such as β-hydride elimination [16].

The mechanism involves initial oxidative addition of the aryl halide to the copper center, followed by ligand exchange with the nucleophile and subsequent reductive elimination to form the ether product [16]. Temperature control is critical, with reactions typically conducted at 80-120°C to balance reaction rate with catalyst stability [16].

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies offer significant advantages for the preparation of 3-(Pyrazin-2-yloxy)benzaldehyde derivatives, particularly in library synthesis applications [19]. These approaches utilize polymer-supported reagents and intermediates to facilitate product purification and enable parallel synthesis protocols [19].

The solid-phase approach to pyrazine ether synthesis typically employs resin-bound isothiocyanate intermediates that undergo tandem cyclization reactions with aminopyrazine substrates [19]. The key transformation involves nucleophilic attack of the aminopyrazine on the resin-bound isothiocyanate, followed by intramolecular cyclization to afford the target heterocyclic system [19].

Research demonstrates that BOMBA resin provides an effective solid support for these transformations, enabling high-yielding synthesis of diverse pyrazine derivatives [19]. The reaction conditions typically employ dimethylformamide or dimethyl sulfoxide as solvents at elevated temperatures (80-120°C) for 12-24 hours [19]. Final cleavage from the resin is accomplished using trifluoroacetic acid in dichloromethane, affording the desired products in high purity [19].

The solid-phase methodology offers particular advantages for structure-activity relationship studies, enabling rapid synthesis of compound libraries with diverse substitution patterns [19]. Suzuki coupling reactions can be performed on the resin-bound intermediates to introduce additional aromatic substituents at the C-6 position of the pyrazine ring [19].

Green Chemistry Approaches

Green chemistry methodologies for synthesizing 3-(Pyrazin-2-yloxy)benzaldehyde focus on reducing environmental impact through the use of sustainable solvents, catalysts, and reaction conditions [20] [21]. These approaches emphasize atom economy, renewable feedstocks, and minimization of hazardous waste generation [20].

Microwave-assisted synthesis represents a significant advancement in green methodology for pyrazine ether formation [22] [21]. Research demonstrates that microwave irradiation dramatically reduces reaction times from hours to minutes while maintaining high yields [22] [21]. The use of reactive eutectic media composed of ammonium formate and monosaccharides enables efficient pyrazine synthesis under solvent-free conditions [21].

Flow chemistry methodologies provide another green approach for continuous synthesis of ether products [23]. These systems offer precise control over reaction parameters including temperature, pressure, and residence time, enabling optimization of both yield and selectivity [23]. The continuous nature of flow processes reduces waste generation and enables direct scale-up from laboratory to production quantities [23].

Solvent selection plays a crucial role in green synthesis strategies, with emphasis on bio-renewable and low-toxicity alternatives to traditional organic solvents [20]. Propylene carbonate has emerged as an effective green solvent for iron-catalyzed etherification reactions, offering good solvating properties while maintaining low environmental impact [17] [20].

| Green Methodology | Key Advantage | Typical Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Microwave synthesis | Reduced reaction time | 100-150°C, 5-30 min | 80-95 | [21] |

| Flow chemistry | Continuous processing | 80-120°C, 10-60 min residence | 85-90 | [23] |

| Eutectic media | Solvent-free conditions | 120-140°C, 15-45 min | 75-88 | [21] |

| Bio-renewable solvents | Reduced toxicity | Ambient to 100°C | 70-85 | [20] |